3-(Difluoromethoxy)-4-fluorobenzaldehyde
Overview
Description
3-(Difluoromethoxy)-4-fluorobenzaldehyde is a chemical compound. It is related to 3-(Difluoromethoxy)phenol, which has an empirical formula of C7H6F2O2 and a molecular weight of 160.12 . Another related compound is 3-(Difluoromethoxy)benzaldehyde, which is a clear colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been developed . Another study discussed the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Scientific Research Applications
Application 1: Inhibitory Effects on Pulmonary Fibrosis
- Summary of Application: DGM has been studied for its inhibitory effects on Transforming Growth Factor-β1 (TGF-β1)-induced Epithelial–Mesenchymal Transformation (EMT) in vitro and Bleomycin-Induced Pulmonary Fibrosis in vivo .
- Methods of Application: The study involved two main procedures:
- In vitro stimulation of A549 cells (a type of lung epithelial cell) to construct EMTs with TGF-β1. DGM treatment was found to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
- In vivo models of tracheal instillation of bleomycin and DGM were used to treat rats to demonstrate their therapeutic effects .
- Results or Outcomes: DGM treatment significantly reduced Smad2/3 phosphorylation levels. In the in vivo model, DGM improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced the expression of E-cadherin .
Application 2: Late-stage Difluoromethylation
- Summary of Application: Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied . This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Methods of Application: The study involved the use of various difluoromethylation reagents and methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
- Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Application 3: Increased Lipid Solubility
- Summary of Application: The F3C-O substituent is far more lipophilic than the halogens and lies between a F3C and a F3C-S group . It may thus replace advantageously a fluorine atom in most molecules with the benefit of increased lipid solubility .
- Methods of Application: The study involved the comparison of the lipophilicity of various groups, including the F3C-O group .
- Results or Outcomes: The F3C-O group was found to be more lipophilic than the halogens, which could lead to increased lipid solubility when used in certain molecules .
Application 4: Synthesis of N-based Heterocycles
- Summary of Application: The F3C-O substituent is far more lipophilic than the halogens and lies between a F3C and a F3C-S group . It may thus replace advantageously a fluorine atom in most molecules with the benefit of increased lipid solubility .
- Methods of Application: The study involved the comparison of the lipophilicity of various groups, including the F3C-O group .
- Results or Outcomes: The F3C-O group was found to be more lipophilic than the halogens, which could lead to increased lipid solubility when used in certain molecules .
Safety And Hazards
properties
IUPAC Name |
3-(difluoromethoxy)-4-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBBOUWQYFZJJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-4-fluorobenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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